molecular formula C15H21N3S B10866054 N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine

N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine

Cat. No.: B10866054
M. Wt: 275.4 g/mol
InChI Key: NZYWXUMWIJQNFB-UHFFFAOYSA-N
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Description

N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-one with cyclohexylamine under reflux conditions in the presence of a suitable solvent such as xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

N-(2,5,6-trimethyl-4H-thieno[2,3-d]pyrimidin-3-yl)cyclohexanimine

InChI

InChI=1S/C15H21N3S/c1-10-11(2)19-15-14(10)9-18(12(3)16-15)17-13-7-5-4-6-8-13/h4-9H2,1-3H3

InChI Key

NZYWXUMWIJQNFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(C(=N2)C)N=C3CCCCC3)C

Origin of Product

United States

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